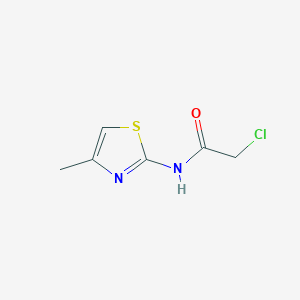

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Beschreibung

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chloroacetamide derivative featuring a 4-methyl-substituted thiazole ring. The thiazole core confers rigidity and electronic diversity, while the chloroacetamide moiety enables reactivity in nucleophilic substitution or coupling reactions.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHQBYNKULQNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360650 | |

| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50772-53-7 | |

| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chloroacetylation Using Chloroacetyl Chloride and Triethylamine

This is the most reported and efficient method for preparing this compound.

-

- 2-amino-4-methylthiazole (10 mmol)

- Chloroacetyl chloride (11 mmol)

- Triethylamine (13 mmol)

- Solvent: Dry dichloromethane (CH2Cl2), ~50 mL

- Temperature: Initially cooled in ice-water bath, then stirred at room temperature

- Reaction time: Approximately 1 hour after addition of chloroacetyl chloride

-

- Mix 2-amino-4-methylthiazole and triethylamine in dry dichloromethane.

- Cool the mixture in an ice-water bath while stirring.

- Add chloroacetyl chloride dropwise to the cooled mixture slowly.

- After complete addition, stir the reaction mixture at room temperature for 1 hour.

- Dilute the reaction mixture with dichloromethane and wash with saturated saline solution.

- Dry the organic phase over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.

- Purify the residue by column chromatography to obtain the pure product.

-

- Yield reported: 92%

- Product: Colorless crystalline solid

- Melting point: 128-129 °C

- IR characteristic peaks: 3185, 3053, 1653 (C=O), 1578, 1380 cm⁻¹

This method is referenced in patent US2011/281922 and chemical synthesis literature.

Alternative Chloroacetylation in Ethanol with Triethylacetic Acid

-

- Chloroacetyl chloride (0.05 mol)

- Triethylacetic acid (few drops)

- Ethanol (30 mL)

- 4-methylthiazol-2-amine (equivalent molar amount)

- Stirring on a water bath for 10 minutes (preparation of acyl chloride solution)

- Dropwise addition of amine followed by reflux for 2-3 hours

-

- Add chloroacetyl chloride and triethylacetic acid to ethanol and stir on a water bath.

- Add the amine dropwise and reflux the mixture for 2-3 hours.

- Cool the reaction mixture and pour it into ice-cold water.

- Filter the precipitated product and wash with water.

Notes:

This method is similar to the one used for preparing related chloroacetamide derivatives of thiazolyl amines and is described in antimicrobial compound synthesis studies.

Reaction Medium and Base Choice

- The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or ethanol.

- Triethylamine is the preferred base to neutralize the hydrochloric acid generated during the acylation.

- Cooling during addition of chloroacetyl chloride is critical to control the exothermic reaction and improve yield.

Reaction Mechanism Overview

The preparation involves nucleophilic acyl substitution:

- The amino group of 2-amino-4-methylthiazole attacks the carbonyl carbon of chloroacetyl chloride.

- Formation of a tetrahedral intermediate leads to elimination of chloride ion.

- Triethylamine scavenges the released HCl, preventing side reactions.

- The product is the α-chloroacetamide with a reactive chlorine atom adjacent to the amide carbonyl.

Data Table Summarizing Preparation Conditions and Outcomes

| Parameter | Method 1: CH2Cl2 / Triethylamine | Method 2: Ethanol / Triethylacetic Acid |

|---|---|---|

| Starting amine | 2-amino-4-methylthiazole | 4-methylthiazol-2-amine |

| Acylating agent | Chloroacetyl chloride | Chloroacetyl chloride |

| Base | Triethylamine | Triethylacetic acid (catalytic) |

| Solvent | Dry dichloromethane | Ethanol |

| Temperature | 0 °C (ice bath) then RT | Water bath stirring, then reflux |

| Reaction time | 1 hour | 2-3 hours reflux |

| Work-up | Wash with saline, dry, evaporate | Pour into ice water, filter precipitate |

| Purification | Column chromatography | Recrystallization/filtration |

| Yield | 92% | Not explicitly stated (similar yields expected) |

| Product characteristics | Colorless crystals, mp 128-129°C | White precipitate |

Research Findings and Notes

- The chloroacetamide product is a key intermediate for further synthetic transformations, especially nucleophilic substitution at the α-chloro position.

- IR and NMR spectroscopy confirm the structure, with characteristic amide carbonyl absorption and chemical shifts.

- The reaction is robust, scalable, and reproducible under mild conditions.

- The choice of solvent and base affects reaction rate and purity; dichloromethane with triethylamine is widely preferred for cleaner products.

- The α-chloroacetamide functionality allows for subsequent derivatization, such as substitution with amines to create diverse bioactive molecules.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

Oxidation: Thiazole-2-sulfoxide or thiazole-2-sulfone.

Reduction: Thiazolidine derivatives.

Substitution: Alkylated or arylated thiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit significant antibacterial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition for these compounds were measured and compared to standard antibiotics like Streptomycin, illustrating their potential as antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives. The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo. The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival. This suggests that this compound could serve as a lead compound for developing new anticancer drugs .

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide in agricultural settings. Its efficacy against various plant pathogens makes it a candidate for protecting crops from fungal infections. Studies have demonstrated its ability to inhibit fungal growth in vitro, which could translate into effective field applications .

Herbicide Development

Research into thiazole-based compounds has also led to the exploration of their herbicidal properties. The structural characteristics of this compound allow it to interfere with plant growth regulators, potentially leading to the development of new herbicides that target specific weed species without affecting crop yield .

Material Science

Polymer Additives

In material science, thiazole derivatives are being investigated as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers. The unique chemical structure of this compound allows for improved performance characteristics in various applications ranging from packaging materials to automotive components .

Case Studies

Wirkmechanismus

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is similar to other thiazole derivatives, such as 2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide and 2-chloro-N-(1,3-thiazol-2-yl)acetamide. its unique structural features, such as the presence of the methyl group at the 4-position of the thiazole ring, contribute to its distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural variations among analogs involve substitutions at the 4- or 5-position of the thiazole ring, altering electronic, steric, and solubility profiles. The table below summarizes critical differences:

Key Observations:

- Lipophilicity : The methyl group increases lipophilicity relative to the unsubstituted thiazole (logP ~2.37 for analogs; inferred from ), but less than bulkier aryl substituents.

- Solubility : Substituted aryl groups (e.g., 4-chlorophenyl in ) reduce solubility in polar solvents, while sulfonamide derivatives like Pritelivir exhibit improved aqueous solubility due to ionizable groups .

Crystallographic and Stability Data

- Crystal Packing : Analogs like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide form hydrogen-bonded networks (O–H⋯N, N–H⋯O) and π-π stacking interactions, stabilizing the lattice .

- Thermal Stability : Thiazole acetamides with aryl substituents (e.g., 4-(4-chlorophenyl)) exhibit higher melting points (~158°C) compared to alkyl-substituted variants, correlating with increased molecular rigidity .

Biologische Aktivität

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic compound characterized by its thiazole ring, which is known for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₆H₇ClN₂OS

- Molecular Weight : 190.65 g/mol

- Structure : Contains a thiazole ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylthiazole with chloroacetyl chloride in the presence of triethylamine. The reaction generally occurs in dichloromethane under controlled conditions, yielding the desired product with significant purity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Streptomycin (mm) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results indicate that while the compound shows promising antibacterial activity, it is less effective than standard antibiotics like streptomycin .

Cytotoxic Effects

Studies have indicated that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial resistance pathways. The thiazole moiety facilitates these interactions, potentially leading to the modulation of biochemical pathways critical in disease processes.

Case Studies and Research Findings

Research has focused on elucidating the precise mechanisms by which this compound exerts its biological effects. For instance:

- Antibacterial Studies : A study evaluated the efficacy of similar thiazole compounds against bacterial strains and found that modifications in substituents significantly affected their antimicrobial potency .

- Cytotoxicity Assessments : Another study reported that derivatives of thiazoles showed varying degrees of cytotoxicity against cancer cell lines, suggesting that structural variations can enhance or diminish their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-amino-4-methylthiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or dioxane . For example:

- Procedure : Mix 2-amino-4-methylthiazole (10 mmol) with triethylamine (1.4 mL) in dioxane (25 mL). Add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 20–25°C. After reaction completion, dilute with water, filter the precipitate, and recrystallize from ethanol-DMF .

- Key Variables : Reaction temperature, solvent polarity, and base strength significantly impact yield. For instance, using polar aprotic solvents (DMF) improves solubility of intermediates, while excess chloroacetyl chloride may lead to byproducts. Reported yields range from 75% to 80% under optimized conditions .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic signals, such as the methyl group on the thiazole ring (δ ~2.3 ppm) and the chloroacetamide carbonyl (δ ~168 ppm) .

- X-Ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) reveals hydrogen-bonding patterns and conformational stability. For example, the compound crystallizes in a conformation where hydrogen bonds form between the acetamide NH and thiazole nitrogen, stabilizing the structure .

- Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) validates molecular weight (e.g., m/z 189.02 [M+H]⁺) and fragmentation patterns .

Q. How does the compound interact with biological targets, and what assays are used to evaluate its activity?

The compound inhibits bacterial growth by disrupting protein synthesis, likely via binding to ribosomal subunits . Key assays include:

- Microbroth Dilution : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition Assays : Target-specific studies (e.g., bacterial dihydrofolate reductase) using spectrophotometric monitoring of NADPH oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?

Regioselectivity in substitution reactions (e.g., replacing the chlorine atom) depends on:

- Catalysts : KI in DMF accelerates nucleophilic substitution by stabilizing transition states .

- Temperature Control : Lower temperatures (0–5°C) favor mono-substitution over di-substitution by reducing reaction kinetics .

- Substituent Effects : Electron-withdrawing groups on the thiazole ring (e.g., nitro or trifluoromethyl) increase electrophilicity at the chloroacetamide site, improving reaction rates .

Q. What structure-activity relationship (SAR) trends are observed in thiazole-based acetamide derivatives?

Modifications to the thiazole ring or acetamide side chain alter bioactivity:

- Thiazole Substituents : Adding a 4-methyl group enhances lipophilicity, improving membrane permeability. Conversely, bulkier groups (e.g., benzyl) reduce solubility but increase target affinity .

- Chloroacetamide Flexibility : Replacing chlorine with amines or thiols (e.g., 2-mercaptoacetamide derivatives) can shift activity from antibacterial to anticancer profiles .

- Data Example : Derivatives with 3-chlorobenzyl substituents showed 80% yield and MIC values of 8 µg/mL against S. aureus, outperforming unsubstituted analogs .

Q. How can computational modeling guide the design of novel derivatives with improved pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like bacterial ribosomes. For instance, simulations of hydrogen bonding between the acetamide carbonyl and 23S rRNA residues correlate with experimental MIC data .

- ADMET Predictions : Tools like SwissADME calculate logP (experimental: ~3.96) and polar surface area (~41.99 Ų), indicating moderate bioavailability but potential blood-brain barrier penetration risks .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor solubility. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.